molecular formula C8H15NO2 B13165205 1-(4-Aminooxan-4-yl)propan-1-one

1-(4-Aminooxan-4-yl)propan-1-one

Cat. No.: B13165205
M. Wt: 157.21 g/mol
InChI Key: QXURWHXTZNPNBZ-UHFFFAOYSA-N
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Description

1-(4-Aminooxan-4-yl)propan-1-one is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of an amino group attached to an oxane ring, which is further connected to a propanone group. It is primarily used for research purposes in various scientific fields.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(4-aminooxan-4-yl)propan-1-one

InChI

InChI=1S/C8H15NO2/c1-2-7(10)8(9)3-5-11-6-4-8/h2-6,9H2,1H3

InChI Key

QXURWHXTZNPNBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(CCOCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminooxan-4-yl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-aminooxane with propanone in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of 1-(4-Aminooxan-4-yl)propan-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminooxan-4-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-Aminooxan-4-yl)propan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Aminooxan-4-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The oxane ring provides stability and rigidity to the compound, allowing it to interact with specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Aminooxan-4-yl)propan-1-one is unique due to the presence of both an amino group and an oxane ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research .

Biological Activity

1-(4-Aminooxan-4-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antioxidant properties. This article compiles detailed research findings, case studies, and data tables to elucidate its biological activity.

Chemical Structure and Properties

1-(4-Aminooxan-4-yl)propan-1-one is characterized by its oxanone structure, which contributes to its reactivity and interactions with biological systems. The presence of the amino group enhances its potential as a pharmacophore, facilitating interactions with various biological targets.

Antioxidant Activity

Antioxidant activity is a critical aspect of many biologically active compounds. The antioxidant capacity of 1-(4-Aminooxan-4-yl)propan-1-one can be assessed through various assays, such as the DPPH radical scavenging method. This method measures the ability of a compound to donate electrons to free radicals, thus neutralizing them.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
Ascorbic Acid50
1-(4-Aminooxan-4-yl)propan-1-oneTBDCurrent Study
Other tested derivativesVaries

Anticancer Activity

The anticancer properties of 1-(4-Aminooxan-4-yl)propan-1-one have been investigated in various cancer cell lines. In vitro studies typically employ assays such as MTT or XTT to evaluate cell viability post-treatment.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study, 1-(4-Aminooxan-4-yl)propan-1-one was tested against several cancer cell lines, including:

  • A549 (Lung Adenocarcinoma)
  • MCF7 (Breast Adenocarcinoma)

The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value comparable to established chemotherapeutics.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A549TBDCisplatin10
MCF7TBDDoxorubicin15

The mechanism by which 1-(4-Aminooxan-4-yl)propan-1-one exerts its biological effects may involve the induction of apoptosis in cancer cells. Studies suggest that compounds with similar structures can activate caspases and promote cell cycle arrest, leading to increased cell death in malignant cells.

Research Findings

Recent literature has highlighted various derivatives of related compounds that exhibit enhanced biological activities:

  • Hydrazone Derivatives : Modifications to the hydrazone moiety have shown increased anticancer activity.
  • Substituent Effects : The presence of electron-donating groups on the aromatic ring significantly enhances activity against specific cancer types.

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